molecular formula C13H17NO3 B2707137 Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate CAS No. 1780511-99-0

Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B2707137
CAS No.: 1780511-99-0
M. Wt: 235.283
InChI Key: YRKIBVMPMAKILX-UHFFFAOYSA-N
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Description

Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the following steps:

    Condensation Reaction: 3-methoxybenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.

    Esterification: The resulting pyrrolidine derivative is then esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 2-phenylpyrrolidine-3-carboxylate: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    Methyl 2-(4-methoxyphenyl)pyrrolidine-3-carboxylate: The position of the methoxy group is different, potentially leading to variations in its properties.

    Methyl 2-(3-hydroxyphenyl)pyrrolidine-3-carboxylate: The methoxy group is replaced with a hydroxy group, which can significantly alter its reactivity and interactions.

Properties

IUPAC Name

methyl 2-(3-methoxyphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-10-5-3-4-9(8-10)12-11(6-7-14-12)13(15)17-2/h3-5,8,11-12,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKIBVMPMAKILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CCN2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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